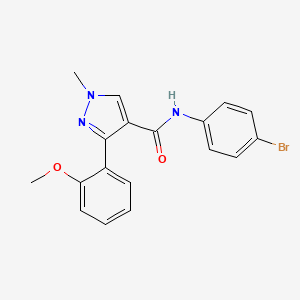![molecular formula C14H19N5OS B7662215 3-[(2,5-Dimethylthieno[2,3-d]pyrimidin-4-yl)amino]piperidine-1-carboxamide](/img/structure/B7662215.png)
3-[(2,5-Dimethylthieno[2,3-d]pyrimidin-4-yl)amino]piperidine-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(2,5-Dimethylthieno[2,3-d]pyrimidin-4-yl)amino]piperidine-1-carboxamide, also known as DT-010, is a chemical compound that has recently gained attention in scientific research. It is a small molecule inhibitor that has shown promising results in various studies related to cancer, inflammation, and other diseases.
Mecanismo De Acción
3-[(2,5-Dimethylthieno[2,3-d]pyrimidin-4-yl)amino]piperidine-1-carboxamide works by inhibiting specific signaling pathways that are involved in cancer growth, inflammation, and other diseases. It targets the PI3K/Akt/mTOR pathway, which is a critical pathway involved in cell growth, proliferation, and survival. By inhibiting this pathway, this compound can induce apoptosis (programmed cell death) in cancer cells and reduce inflammation in other diseases.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects in various studies. It can induce apoptosis in cancer cells, reduce inflammation, and inhibit angiogenesis (formation of new blood vessels). It can also enhance the effectiveness of chemotherapy drugs in cancer treatment. In addition, this compound has been shown to have a good safety profile and low toxicity in preclinical studies.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-[(2,5-Dimethylthieno[2,3-d]pyrimidin-4-yl)amino]piperidine-1-carboxamide has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has shown promising results in preclinical studies and has a good safety profile. However, there are also some limitations to using this compound in lab experiments. It may not be effective in all types of cancer or diseases, and its effectiveness may vary depending on the specific signaling pathways involved. In addition, more research is needed to determine the optimal dosage and treatment regimens for this compound.
Direcciones Futuras
There are several future directions for research on 3-[(2,5-Dimethylthieno[2,3-d]pyrimidin-4-yl)amino]piperidine-1-carboxamide. One direction is to further investigate its potential therapeutic applications in cancer, inflammation, and other diseases. Another direction is to optimize its dosage and treatment regimens for maximum effectiveness. Additionally, more research is needed to determine the optimal combination of this compound with other drugs in cancer treatment. Finally, more studies are needed to determine the long-term safety and toxicity of this compound in humans.
Métodos De Síntesis
3-[(2,5-Dimethylthieno[2,3-d]pyrimidin-4-yl)amino]piperidine-1-carboxamide can be synthesized through a multi-step process involving the reaction of 2,5-dimethylthieno[2,3-d]pyrimidine-4-amine with piperidine-1-carboxylic acid, followed by coupling with N,N'-diisopropylcarbodiimide and N-hydroxysuccinimide. The resulting compound is then purified through column chromatography to obtain pure this compound.
Aplicaciones Científicas De Investigación
3-[(2,5-Dimethylthieno[2,3-d]pyrimidin-4-yl)amino]piperidine-1-carboxamide has been extensively studied for its potential therapeutic applications in various diseases. It has shown promising results in preclinical studies related to cancer, inflammation, and other diseases. In cancer research, this compound has been shown to inhibit the growth and proliferation of cancer cells by targeting specific signaling pathways. It has also been shown to enhance the effectiveness of chemotherapy drugs in cancer treatment. In inflammation research, this compound has been shown to reduce the production of inflammatory cytokines and chemokines, thereby reducing inflammation and tissue damage.
Propiedades
IUPAC Name |
3-[(2,5-dimethylthieno[2,3-d]pyrimidin-4-yl)amino]piperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N5OS/c1-8-7-21-13-11(8)12(16-9(2)17-13)18-10-4-3-5-19(6-10)14(15)20/h7,10H,3-6H2,1-2H3,(H2,15,20)(H,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKBKLASZKVFPMX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC2=NC(=NC(=C12)NC3CCCN(C3)C(=O)N)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.40 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[[4-(6-Ethoxypyrimidin-4-yl)piperazin-1-yl]methyl]-1,2-oxazole](/img/structure/B7662140.png)
![[1-(hydroxymethyl)-3,4-dihydro-1H-isoquinolin-2-yl]-(5-methylpyridin-3-yl)methanone](/img/structure/B7662148.png)
![2-[(4-Cyclopropyl-5-pyridin-3-yl-1,2,4-triazol-3-yl)sulfanylmethyl]-4-methoxy-3,5-dimethylpyridine](/img/structure/B7662162.png)
![2-[4-(6-Ethoxypyrimidin-4-yl)piperazin-1-yl]butan-1-ol](/img/structure/B7662182.png)
![3-chloro-N-[4-(dimethylamino)-4-oxobutyl]-5-(trifluoromethyl)benzamide](/img/structure/B7662190.png)
![(4-cyclopropyl-1,3-thiazol-5-yl)-[1-(hydroxymethyl)-3,4-dihydro-1H-isoquinolin-2-yl]methanone](/img/structure/B7662194.png)
![[3-Chloro-5-(trifluoromethyl)phenyl]-[4-(dimethylamino)piperidin-1-yl]methanone](/img/structure/B7662201.png)
![(4-ethylthiadiazol-5-yl)-[1-(hydroxymethyl)-3,4-dihydro-1H-isoquinolin-2-yl]methanone](/img/structure/B7662207.png)
![[1-(hydroxymethyl)-3,4-dihydro-1H-isoquinolin-2-yl]-(oxan-2-yl)methanone](/img/structure/B7662217.png)
![N-[4-(3-fluorophenoxy)phenyl]-N'-methyl-N'-(2-pyridin-2-ylethyl)oxamide](/img/structure/B7662218.png)
![N-[6-(4-fluorophenoxy)pyridin-3-yl]-N'-methyl-N'-(2-pyridin-2-ylethyl)oxamide](/img/structure/B7662219.png)
![N,N-dimethyl-2-[[5-(2-methylfuran-3-yl)-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanylmethyl]aniline](/img/structure/B7662227.png)
![N-[(6-aminopyridin-3-yl)methyl]-N,5-dimethylquinazolin-4-amine](/img/structure/B7662234.png)
